1-(Aminomethyl)-3-tert-butylcyclobutane-1-carboxylic acid
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Overview
Description
1-(Aminomethyl)-3-tert-butylcyclobutane-1-carboxylic acid is a unique compound characterized by its cyclobutane ring structure with an aminomethyl group and a tert-butyl group attached
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-3-tert-butylcyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the aforementioned synthetic routes, with a focus on scalability and cost-effectiveness. The use of catalytic processes and environmentally friendly reagents is often emphasized to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions: 1-(Aminomethyl)-3-tert-butylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amine derivatives.
Scientific Research Applications
1-(Aminomethyl)-3-tert-butylcyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(Aminomethyl)-3-tert-butylcyclobutane-1-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Aminomethylphosphonic acid: This compound shares the aminomethyl group but differs in its phosphonic acid moiety.
Furfural derivatives: Compounds like 5-(aminomethyl)-2-furancarboxylic acid have similar aminomethyl groups but differ in their furan ring structure.
Uniqueness: 1-(Aminomethyl)-3-tert-butylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring structure combined with the aminomethyl and tert-butyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C10H19NO2 |
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Molecular Weight |
185.26 g/mol |
IUPAC Name |
1-(aminomethyl)-3-tert-butylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)7-4-10(5-7,6-11)8(12)13/h7H,4-6,11H2,1-3H3,(H,12,13) |
InChI Key |
FBCMNZCMKDUZBK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CC(C1)(CN)C(=O)O |
Origin of Product |
United States |
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